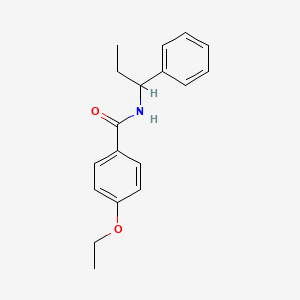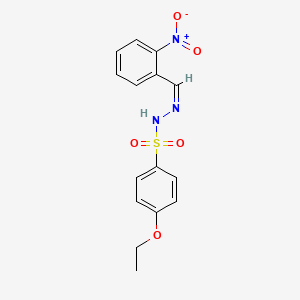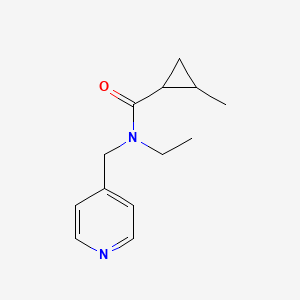
4-ethoxy-N-(1-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(1-phenylpropyl)benzamide is a chemical compound that belongs to the family of benzamides. It is commonly known as EPPB and has been widely used in scientific research for its potential therapeutic applications.
作用機序
EPPB exerts its therapeutic effects by binding to specific target proteins in the body. It has been found to bind to cyclophilin A, a host protein that is essential for the replication of HCV. By binding to cyclophilin A, EPPB inhibits the replication of HCV. EPPB has also been found to bind to heat shock protein 90 (HSP90), a protein that is involved in the growth and survival of cancer cells. By binding to HSP90, EPPB induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
EPPB has been found to have various biochemical and physiological effects in the body. It has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). EPPB has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. In addition, EPPB has been found to induce apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
EPPB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has also been found to be stable in various biological matrices such as plasma and liver microsomes. However, EPPB has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, EPPB has been found to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on EPPB. One direction is to investigate its potential therapeutic applications in other diseases such as viral infections and autoimmune disorders. Another direction is to optimize its pharmacokinetics and bioavailability by developing new formulations and delivery systems. Furthermore, the identification of new target proteins for EPPB can lead to the development of new therapeutic strategies for various diseases.
合成法
The synthesis of EPPB involves the reaction of 4-ethoxybenzoic acid with 1-phenylpropan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure EPPB compound.
科学的研究の応用
EPPB has been used in various scientific research studies for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. EPPB has been shown to inhibit the replication of the hepatitis C virus (HCV) by targeting the host protein cyclophilin A. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
4-ethoxy-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(14-8-6-5-7-9-14)19-18(20)15-10-12-16(13-11-15)21-4-2/h5-13,17H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXIJYPHMGDYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5363783.png)

![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5363796.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(3-methylbutyl)amino]methyl}piperidin-2-one](/img/structure/B5363813.png)

![9-(7-chloroquinolin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5363822.png)
![ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5363838.png)
![5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B5363846.png)
![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5363851.png)
![2-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzylidene)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5363858.png)
![N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5363866.png)
![4-{4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5363870.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363876.png)